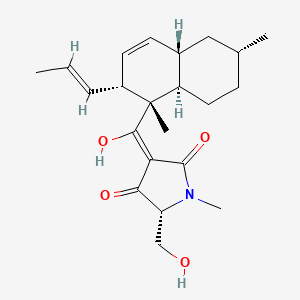

Epiequisetin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

生化分析

Biochemical Properties

Epiequisetin has been found to interact with several proteins and enzymes. It regulates the expression of PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .

Cellular Effects

This compound has shown cytotoxicity against four prostate cancer cell lines, namely, LNCaP, 22Rv1, DU145, and PC-3 cells . It can dramatically regulate the clonal colony formation, apoptosis, and migration of PC-3 cells .

Molecular Mechanism

This compound blocks the cell cycle at the G1 phase . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 was silenced by small interfering RNA, the proportion of apoptotic cells induced by this compound remarkably declined .

Dosage Effects in Animal Models

This compound significantly inhibited the progression of prostate cancer in mice

准备方法

Epiequisetin 通常通过生物测定引导分离从镰刀菌(Fusarium equiseti)中分离出来 。 其制备的合成路线和反应条件涉及使用特定的试剂和条件,以确保化合物的纯度和功效。 工业化生产方法仍在研究中,但重点是优化产量和降低生产成本 .

化学反应分析

科学研究应用

Epiequisetin 具有广泛的科学研究应用。 在化学中,它被用作模型化合物来研究四胺酸衍生物的反应性和性质 。 在生物学和医学中,this compound 已显示出作为抗癌剂的巨大潜力,特别是针对前列腺癌 。 它已被发现能够诱导癌细胞凋亡并抑制癌细胞增殖和迁移 。 此外,this compound 还被研究用于开发新型抗弧菌药物 .

相似化合物的比较

属性

IUPAC Name |

(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQBPPQLRODXET-YPFNAWONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Epiequisetin in prostate cancer cells?

A1: this compound exhibits its anti-cancer effects through multiple mechanisms. Research suggests that it induces apoptosis (programmed cell death) in prostate cancer cells by:

- Upregulating DR5 and Cleave-Caspase 3: this compound increases the expression of death receptor 5 (DR5) and cleaved caspase 3, both crucial players in the apoptotic pathway []. This effect was confirmed by silencing DR5, which led to a decrease in this compound-induced apoptosis [].

- Downregulating Survivin: this compound reduces the expression of Survivin, a protein known to inhibit apoptosis and promote cell survival [].

- Cell Cycle Arrest: this compound causes cell cycle arrest at the G1 phase, preventing cell division and proliferation [].

- Modulating PI3K/Akt Pathway: It influences the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [].

- Targeting Beta-catenin and Cadherins: this compound affects Beta-catenin and cadherin proteins, which are involved in cell adhesion and migration [].

Q2: What is the source of this compound, and are there any other notable activities associated with this compound?

A2: this compound, a tetramic acid derivative, was first isolated from the marine sponge-derived fungus Fusarium equiseti [, ]. Beyond its promising anti-cancer activity, this compound also exhibits:

- Anti-Vibrio activity: this compound demonstrates inhibitory effects against various Vibrio species, a genus of bacteria known to cause diseases in aquatic animals [].

Q3: Has the efficacy of this compound been tested in a living model? What were the results?

A3: Yes, the efficacy of this compound has been evaluated in vivo using a mouse model of prostate cancer. The results demonstrated that this compound significantly inhibited prostate cancer progression in these mice []. This anti-cancer effect was accompanied by the regulation of key proteins such as DR5, caspase 8, Survivin, and cadherins in vivo, supporting the in vitro findings [].

Q4: Are there any analytical methods available for the detection and quantification of this compound?

A4: While specific details regarding analytical methods for this compound were not provided in the presented research, it can be inferred that techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely employed for the isolation, characterization, and quantification of this compound from its natural sources and biological samples [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)